molecular formula C19H26N2O B3037625 Astrophylline CAS No. 5081-53-8

Astrophylline

Cat. No. B3037625
CAS RN: 5081-53-8
M. Wt: 298.4 g/mol
InChI Key: XIZYLQMCWHMQNP-IXTIOBCPSA-N
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Description

Astrophylline is a chemical compound with the molecular formula C19H26N2O . It has a molecular weight of 298.4 g/mol .


Synthesis Analysis

The total synthesis of Astrophylline has been achieved, starting from readily available enantiomerically pure (+)- (1 R ,4 S )-4-hydroxycyclopent-2-enyl acetate . A novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis of carbocyclic olefins was the key step, providing the stereochemically well-defined bis-piperidyl skeleton of the target molecule .


Molecular Structure Analysis

Astrophylline has a complex molecular structure. It contains a total of 50 bonds, including 24 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 tertiary amide (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of Astrophylline is a novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis of carbocyclic olefins . This reaction provides the stereochemically well-defined bis-piperidyl skeleton of the target molecule .


Physical And Chemical Properties Analysis

Astrophylline has a molecular weight of 298.4 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds .

Scientific Research Applications

Crystallography and Mineralogy

Astrophylline belongs to the astrophyllite supergroup minerals. These minerals exhibit intriguing crystal structures based on three-layer HOH-packages. The layers consist of octahedra (O) and chains of [SiO₄]⁸⁻, along with D-polyhedra (such as Ti, Nb, Zr, and Fe³⁺). Large cations (mainly K⁺ and Na⁺) occupy the interpackage space . Researchers have studied the crystalline mechanisms behind the formation of both triclinic and monoclinic species of astrophyllite. These studies provide valuable insights into the mineral’s symmetry and composition.

Geological Research and Education

Astrophyllite plays a crucial role in geological research and education. It contributes to our understanding of geological processes and the formation of specific mineral assemblages. Its unique properties make it an excellent subject for studying rock formations, metamorphism, and mineral associations .

Titanium Extraction

Astrophyllite contains a high concentration of titanium (Ti). This property makes it desirable for the mineral industry, as Ti has numerous scientific and industrial applications. Researchers have explored astrophyllite as a potential source for extracting titanium compounds .

Exploration of Rare Elements

Astrophyllite often occurs alongside other rare minerals, including niobium (Nb) and zirconium (Zr). Its presence can guide mineral prospectors toward potential deposits of these valuable elements. Researchers study astrophyllite-rich environments to understand the geological context of rare element occurrences.

properties

IUPAC Name

(Z)-3-phenyl-1-[(3S)-3-[(2R)-piperidin-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c22-19(12-11-16-7-2-1-3-8-16)21-14-6-9-17(15-21)18-10-4-5-13-20-18/h1-3,7-8,11-12,17-18,20H,4-6,9-10,13-15H2/b12-11-/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZYLQMCWHMQNP-IXTIOBCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H]2CCCN(C2)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172167
Record name (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astrophylline

CAS RN

5081-53-8
Record name (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5081-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-1-(2R,3′S)-[2,3′-Bipiperidin]-1′-yl-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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